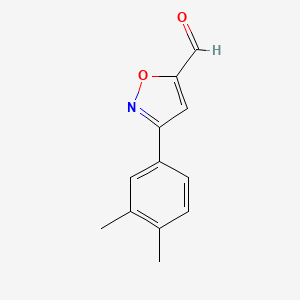

3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(5-9(8)2)12-6-11(7-14)15-13-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCCZRTTZWSJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676413 | |

| Record name | 3-(3,4-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-72-3 | |

| Record name | 3-(3,4-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delves into its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity. Drawing upon data from analogous structures and established principles of isoxazole chemistry, this guide aims to equip researchers with the foundational knowledge required for the effective utilization of this molecule in drug discovery and development endeavors.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of the isoxazole scaffold into molecular designs can enhance pharmacokinetic profiles and target engagement.[3] 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde, belonging to the 3-aryl-isoxazole-5-carbaldehyde subclass, presents a versatile platform for the synthesis of more complex molecular architectures. The presence of the aldehyde functional group at the 5-position offers a reactive handle for a variety of chemical transformations, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

Physicochemical and Spectral Properties

While experimental data for 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde is not extensively available in public literature, its properties can be reliably estimated based on its structural isomer, 5-(3,4-dimethylphenyl)isoxazole-3-carbaldehyde, and other closely related analogs.[4]

Table 1: Physicochemical Properties

| Property | Value (Estimated) | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [4] |

| Molecular Weight | 201.22 g/mol | [4] |

| CAS Number | 885273-72-3 | [5] |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | General knowledge of similar compounds |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

Spectral Data (Predicted)

The spectral characteristics of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde can be predicted with a high degree of confidence by analyzing the spectra of structurally similar compounds.[6]

Table 2: Predicted Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons of the dimethylphenyl ring (δ 7.0-7.8 ppm), isoxazole ring proton (δ ~7.0 ppm), aldehyde proton (δ ~10.0 ppm), and two methyl group singlets (δ ~2.3 ppm). |

| ¹³C NMR | Aromatic and isoxazole ring carbons (δ 100-170 ppm), aldehyde carbonyl carbon (δ ~185 ppm), and methyl carbons (δ ~20 ppm).[6] |

| IR Spectroscopy | Strong C=O stretching vibration of the aldehyde (around 1700 cm⁻¹), C=N stretching of the isoxazole ring (around 1600 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[7] |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 201, with fragmentation patterns corresponding to the loss of CO and other characteristic fragments of the isoxazole and dimethylphenyl moieties.[7] |

Synthesis and Methodologies

The synthesis of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde can be approached through several established routes for isoxazole ring formation, followed by the introduction or modification of the aldehyde group. A plausible and efficient synthetic strategy involves a [3+2] cycloaddition reaction to construct the isoxazole core.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the disconnection of the isoxazole ring, leading back to a nitrile oxide and an alkyne precursor. The aldehyde functionality can be introduced via formylation of a pre-formed isoxazole or by using a propargyl aldehyde equivalent in the cycloaddition.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 3-(3,4-Dimethylphenyl)isoxazole

-

Preparation of 3,4-Dimethylbenzaldehyde Oxime: To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq). Stir the mixture at room temperature for 4 hours.[8] Monitor the reaction by TLC. After completion, extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

In situ Generation of Nitrile Oxide and Cycloaddition: Dissolve the 3,4-dimethylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane. Add an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite solution (bleach) to generate the corresponding nitrile oxide in situ.[9]

-

[3+2] Cycloaddition: Bubble acetylene gas through the reaction mixture or use a suitable acetylene equivalent. The [3+2] cycloaddition reaction will proceed to form the 3-(3,4-dimethylphenyl)isoxazole. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, quench the reaction, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation to Yield 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.[10] Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the 3-(3,4-dimethylphenyl)isoxazole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression and Work-up: Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.[11] After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final product.

Diagram 2: Synthetic Workflow

Caption: A plausible synthetic route to the target compound.

Chemical Reactivity and Potential Transformations

The aldehyde group at the 5-position of the isoxazole ring is the primary site of reactivity, allowing for a multitude of synthetic transformations.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(3,4-dimethylphenyl)isoxazole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent. This carboxylic acid derivative can then be converted to esters, amides, and other acid derivatives.

-

Reduction: Reduction of the aldehyde with agents like sodium borohydride will yield the corresponding alcohol, (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol.

-

Nucleophilic Addition: The aldehyde will undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Condensation Reactions: The aldehyde is an excellent substrate for condensation reactions.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base will yield α,β-unsaturated products, which are valuable intermediates for further synthetic elaborations.[2][7]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for the synthesis of vinyl-substituted isoxazoles.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) will produce the corresponding amines.

-

Diagram 3: Reactivity of the Aldehyde Group

Caption: Key chemical transformations of the aldehyde functionality.

Applications in Drug Discovery and Development

The 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The diverse reactivity of the aldehyde group allows for the rapid generation of a wide range of derivatives with potentially diverse biological activities. The isoxazole core itself is present in numerous FDA-approved drugs, highlighting its acceptance as a privileged scaffold in medicinal chemistry.[3] Derivatives of this compound could be investigated for a variety of therapeutic targets, including but not limited to:

-

Anti-inflammatory agents: By synthesizing amide or ester derivatives, it may be possible to target enzymes involved in the inflammatory cascade.[1]

-

Anticancer agents: The isoxazole nucleus is a component of several known anticancer agents.[12]

-

Antimicrobial agents: Functionalization of the isoxazole scaffold has led to the discovery of potent antibacterial and antifungal compounds.[1]

Conclusion

3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, including a plausible synthetic route, predicted spectral data, and a discussion of its chemical reactivity. The strategic use of this molecule as a building block can facilitate the discovery and development of novel therapeutic agents. Further experimental validation of the predicted properties and exploration of its synthetic utility are warranted to fully unlock the potential of this promising scaffold.

References

- Jia, Q.-f., Shurn Benjamin, P. M., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84.

- Beilstein Journal of Organic Chemistry. (2023).

- Beilstein Journal of Organic Chemistry. (2023).

- Supporting Information for a relevant article on isoxazole synthesis.

- Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 3(12), 146-154.

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 25(1), 123.

- Kiyani, H., & Ghorbani, F. (2016). Knoevenagel condensation of isoxazol-5-ones with aldehydes using sodium benzoate as a catalyst in aqueous media. Journal of the Serbian Chemical Society, 81(1), 1-11.

- RJPBCS. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of some Novel Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389-397.

- Zhu, J., Mo, J., Lin, H., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.

- The Royal Society of Chemistry. (2019). Supporting Information for a relevant article on isoxazole synthesis.

- Pedada, V. M. R., et al. (2016). Synthesis and evaluation of indole-containing isoxazoles as sPLA2 inhibitors with anti-inflammatory and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3655-3659.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium.

-

PubChem. (n.d.). 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24(1), 1-8.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 2586-2594.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(1), 123.

Sources

- 1. aml.iaamonline.org [aml.iaamonline.org]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde | C12H11NO2 | CID 28808465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 10. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

Abstract

This technical guide provides a comprehensive overview of two robust and scientifically validated synthetic pathways for the preparation of 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The synthesis of this target molecule is approached from two distinct retrosynthetic strategies: the construction of the isoxazole ring with a pre-installed C5-substituent amenable to oxidation, and the late-stage formylation of a pre-formed 3-arylisoxazole core. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also the underlying mechanistic principles and strategic considerations for each approach. All methodologies are supported by authoritative references from peer-reviewed literature and established chemical synthesis knowledge.

Introduction

The isoxazole scaffold is a privileged five-membered heterocycle that is a constituent of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety in the design of novel therapeutic agents. The specific target of this guide, this compound, incorporates a substituted aryl group at the 3-position and a reactive carbaldehyde at the 5-position, rendering it a versatile intermediate for further molecular elaboration in drug discovery programs. This guide will explore two efficacious synthetic routes to this valuable compound, providing the necessary detail for their successful implementation in a laboratory setting.

Part 1: Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Oxidation

This first pathway is a convergent and highly regioselective approach that constructs the isoxazole ring through a [3+2] cycloaddition reaction. A key feature of this strategy is the introduction of a hydroxymethyl group at the C5 position, which is then oxidized in a subsequent step to the desired carbaldehyde.

Logical Framework: Pathway 1

Caption: Retrosynthetic analysis of Pathway 1.

Step 1.1: Synthesis of 3,4-Dimethylbenzaldoxime

The initial step involves the straightforward condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime. This reaction is typically carried out in the presence of a mild base to liberate the free hydroxylamine.

Experimental Protocol:

-

To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).

-

Add a base, such as sodium acetate or pyridine (if not used as the solvent), to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried to afford 3,4-dimethylbenzaldoxime.

Step 1.2: Synthesis of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition

This key step involves the in situ generation of 3,4-dimethylbenzonitrile oxide from the aldoxime, which then undergoes a highly regioselective [3+2] cycloaddition with propargyl alcohol.[1] The nitrile oxide is a classic 1,3-dipole, and its reaction with terminal alkynes is a cornerstone of isoxazole synthesis.[2][3][4]

Experimental Protocol:

-

In a reaction vessel, dissolve 3,4-dimethylbenzaldoxime (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add propargyl alcohol (1.2 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach) with vigorous stirring. The NaOCl serves as the oxidizing agent to convert the oxime to the nitrile oxide in situ.

-

Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup by separating the organic layer, washing with water and brine, and drying over anhydrous sodium sulfate.

-

The crude product is purified by column chromatography on silica gel to yield pure (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol.

Step 1.3: Oxidation of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol to this compound

The final step in this pathway is the oxidation of the primary alcohol to the corresponding aldehyde. Several mild oxidation reagents are suitable for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol (using Pyridinium Chlorochromate - PCC):

-

Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

-

To this suspension, add a solution of (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol (1.0 eq) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Further purification by column chromatography on silica gel will afford the pure this compound.

Alternative Oxidation Methods:

| Oxidizing Agent | Solvent | Typical Conditions | Notes |

| Dess-Martin Periodinane | DCM | Room Temperature | Mild and selective for primary alcohols. |

| Oxone® | DMF | Room Temperature | A green and efficient oxidant.[5] |

| MnO₂ | DCM, Chloroform | Room Temperature to Reflux | Effective for allylic and benzylic-type alcohols. |

Part 2: Synthesis via Vilsmeier-Haack Formylation of a 3-Arylisoxazole

This alternative pathway employs a late-stage C-H functionalization to introduce the aldehyde group. The strategy involves the initial synthesis of the 3-(3,4-dimethylphenyl)isoxazole core, followed by a regioselective formylation at the C5 position using the Vilsmeier-Haack reaction.

Logical Framework: Pathway 2

Caption: Retrosynthetic analysis of Pathway 2.

Step 2.1: Synthesis of 3-(3,4-Dimethylphenyl)isoxazole

The synthesis of the isoxazole core can be efficiently achieved through the cyclization of a chalcone intermediate with hydroxylamine.[6][7]

Sub-step 2.1.1: Synthesis of the Chalcone Intermediate

A Claisen-Schmidt condensation between 3,4-dimethylacetophenone and a suitable aldehyde (e.g., benzaldehyde, followed by subsequent modifications if necessary, or a protected formyl-containing aldehyde) in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent will yield the corresponding α,β-unsaturated ketone (chalcone).

Sub-step 2.1.2: Cyclization to form 3-(3,4-Dimethylphenyl)isoxazole

Experimental Protocol:

-

Dissolve the chalcone intermediate (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or potassium hydroxide.[7]

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 3-(3,4-dimethylphenyl)isoxazole.

Step 2.2: Vilsmeier-Haack Formylation of 3-(3,4-Dimethylphenyl)isoxazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10] The C5 position of the 3-arylisoxazole is sufficiently activated for this electrophilic substitution.

Experimental Protocol:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent) with stirring to form the Vilsmeier reagent.[11]

-

To this pre-formed reagent, add a solution of 3-(3,4-dimethylphenyl)isoxazole (1.0 eq) in DMF dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.[8]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Basify the aqueous solution with a sodium hydroxide or sodium carbonate solution to hydrolyze the intermediate iminium salt.

-

The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed with water, dried, and concentrated.

-

Purification of the crude product by column chromatography on silica gel will yield the final product, this compound.

Synthesis of Key Starting Materials

The primary starting material, 3,4-dimethylbenzaldehyde, can be sourced commercially or synthesized via established methods such as the formylation of o-xylene.[12][13][14][15]

Conclusion

This technical guide has detailed two distinct and reliable synthetic pathways for the preparation of this compound. Pathway 1, which proceeds via a 1,3-dipolar cycloaddition followed by oxidation, offers excellent regiocontrol in the formation of the isoxazole ring. Pathway 2, utilizing a late-stage Vilsmeier-Haack formylation, is also a powerful strategy, particularly if the 3-arylisoxazole precursor is readily available. The choice between these pathways may be dictated by the availability of starting materials, scalability, and the specific expertise of the research team. Both routes are well-precedented in the chemical literature and provide a solid foundation for the synthesis of this and structurally related isoxazole derivatives for applications in drug discovery and development.

References

- Pavagadhi T., Nagar D. N, Shah V. H. Synthesis and Antimicrobial Activity of Some New 3-Aryl-5-(M-Phenoxyphenyl)-Isoxazoles. Orient J Chem 2001;17(2).

- Ahmad, A., et al. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 2021.

- Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering (IJRTE), 2019.

- Venugopal, M., & Perumal, P. T. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1993, 105(1), 19–23.

- Gollapalli Naga Raju, et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 2015, 7(6), 346-352.

- Vilsmeier-Haack Reaction. Tokyo Chemical Industry UK Ltd.

- Vilsmeier reagent. In Wikipedia.

- Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.

- Synthesis of 3-phenyl-5-(4-methyl-β-hydroxyphenethyl)-N-methyl-isoxazole-4-carboxamide.

- The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 2016.

- Isoxazole synthesis. Organic Chemistry Portal.

- 1,3-Dipolar cycloaddition. In Wikipedia.

- Synthesis of 3,4,5-trisubstituted isoxazole derivatives.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 2020.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023.

- 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. Journal of the Indian Chemical Society, 2004.

- The preparation method of 3,4- dimethylbenzaldehyde.

- The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 2024.

- The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. ChemPhysChem, 2021.

- Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Request PDF.

- Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media.

- Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide.

- A PROCESS FOR PREPARATION OF 3,4-DIMETHYLBENZALDEHYDE. WIPO (PCT), WO/2016/071920.

- A process for preparation of 3,4-dimethylbenzaldehyde.

- A Convenient Method for Synthesis of 5-Chloro-2-aryloxazole-4-carbaldehyde with Vilsmeier Reagent. Semantic Scholar.

- Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetales.

- Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 2004.

- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium.

- High purity 3,4-dimethyl benzaldehyde preparation method.

- Facile Oxidation of Aldehydes To Acids and Esters With Oxone. Scribd.

- Aldehydes from Pd-Catalyzed Oxidation of Terminal Olefins.

- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

- Synthesis of isoxazolylpyrrolones by three-component reaction of α-ketoglutaric acid or its diethyl ester with 3-amino-5-methylisoxazole and aromatic aldehydes.

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Synthesis and Antimicrobial Activity of Some New 3-Aryl-5-(M-Phenoxyphenyl)-Isoxazoles – Oriental Journal of Chemistry [orientjchem.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. ias.ac.in [ias.ac.in]

- 12. CN109704941A - The preparation method of 3,4- dimethylbenzaldehyde - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 15. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]

3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde

This guide provides a comprehensive technical overview of 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its molecular architecture, outline robust protocols for its synthesis and characterization, and explore its potential as a versatile building block for developing novel therapeutic agents. This document is designed to bridge foundational chemistry with practical application, offering field-proven insights for scientists engaged in advanced pharmaceutical research.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile scaffold in drug design.[1][2] The electronic properties of the isoxazole ring allow it to engage in various non-covalent interactions with biological targets, making it a privileged structure in the development of antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[3][4][5]

The subject of this guide, 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde, incorporates this key heterocycle. The aldehyde functional group at the 5-position serves as a critical synthetic handle, enabling further molecular elaboration to explore structure-activity relationships (SAR) and develop new chemical entities. The 3,4-dimethylphenyl substituent at the 3-position provides a lipophilic region that can be crucial for target engagement and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The core structure consists of a central isoxazole ring substituted with a 3,4-dimethylphenyl group at position 3 and a carbaldehyde (formyl) group at position 5.

Caption: 2D structure of 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde.

Physicochemical Data

Quantitative descriptors are essential for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a table summarizing key computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[6] |

| Molecular Weight | 201.22 g/mol | PubChem[6] |

| XLogP3 | 2.6 | PubChem[6] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | ChemScene[7] |

| Hydrogen Bond Donors | 0 | ChemScene[7] |

| Hydrogen Bond Acceptors | 3 | ChemScene[7] |

| Rotatable Bonds | 1 | ChemScene[7] |

| (Note: Data is for the isomeric compound 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde from PubChem[6] and analogous structures, as the exact target molecule is not extensively cataloged. These values provide a close approximation.) |

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted isoxazoles can be approached through several established routes. A highly effective and common strategy involves a [3+2] cycloaddition reaction to form the isoxazole core, followed by functional group installation. For this specific target, a logical pathway involves the synthesis of the 3-(3,4-dimethylphenyl)isoxazole intermediate, followed by a regioselective formylation at the C5 position.

Proposed Synthetic Workflow

The Vilsmeier-Haack reaction is a well-established and powerful method for the formylation of electron-rich aromatic and heteroaromatic rings.[8][9] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[10] This reaction is particularly suitable for formylating the isoxazole ring.

Caption: Proposed two-stage synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

Expertise-Driven Rationale: This two-part protocol is designed for efficiency and control. The initial cycloaddition to form the hydroxymethyl-isoxazole provides a stable, easily purified intermediate. Subsequent oxidation to the aldehyde using a mild, selective reagent like Pyridinium chlorochromate (PCC) or a Swern oxidation is a standard and reliable transformation. An alternative, more direct formylation via a Vilsmeier-Haack reaction on an unfunctionalized isoxazole precursor is also viable but can sometimes lead to regioselectivity challenges. The chosen route offers superior control.

Protocol: Synthesis of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol

-

Reagent Preparation: In a fume hood, dissolve 3,4-dimethylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as DMF.

-

Nitrile Oxide Generation: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes. This generates the 3,4-dimethylbenzonitrile oxide in situ.

-

Cycloaddition: To the reaction mixture, add propargyl alcohol (1.5 eq) and a mild base such as triethylamine (Et₃N) (1.2 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate alcohol.

Protocol: Oxidation to 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde

-

Reagent Preparation: Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a dry flask under an inert atmosphere.

-

Oxidation: Dissolve the synthesized alcohol intermediate (1.0 eq) in DCM and add it to the PCC suspension.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, filter the mixture through a pad of Celite or silica gel to remove the chromium salts, washing with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or a short-path column chromatography to yield the final, pure aldehyde.

Structural Characterization and Validation

Structural elucidation is a self-validating process. The proposed structure is confirmed only when data from multiple orthogonal techniques are consistent and unambiguous.

Spectroscopic Analysis

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~9.9-10.1 ppm (s, 1H): Aldehyde proton (-CHO).~7.5-7.8 ppm (m, 3H): Aromatic protons of the dimethylphenyl ring.~6.8-7.0 ppm (s, 1H): Isoxazole ring proton at C4.~2.3 ppm (s, 6H): Protons of the two methyl groups. | The aldehyde proton is highly deshielded. The isoxazole proton appears as a sharp singlet. Aromatic and methyl signals will conform to the substitution pattern. Data for a similar structure, 5-(3,4-dimethylphenyl)-3-phenylisoxazole, shows the dimethylphenyl protons in the expected region.[11] |

| ¹³C NMR | ~185-195 ppm: Aldehyde carbonyl carbon.~160-170 ppm: Isoxazole ring carbons (C3 and C5).~110-140 ppm: Aromatic and isoxazole C4 carbons.~19-20 ppm: Methyl group carbons. | The chemical shifts are highly diagnostic for the specific functional groups present, particularly the downfield shift of the carbonyl carbon. |

| FT-IR | ~1690-1715 cm⁻¹: Strong C=O stretch of the aldehyde.~2720 & 2820 cm⁻¹: C-H stretches of the aldehyde.~1600 cm⁻¹: C=N and C=C stretching of the rings. | Infrared spectroscopy provides definitive evidence for the presence of the key carbonyl functional group. |

| Mass Spec. | [M+H]⁺ at m/z ~202.086 | High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition (C₁₂H₁₁NO₂) with high accuracy. |

Applications in Drug Discovery and Chemical Biology

The title compound is not merely a chemical curiosity; it is a strategic starting point for the synthesis of a diverse library of derivatives for biological screening. Isoxazole-containing compounds have demonstrated a wide array of pharmacological activities, and this molecule is a prime candidate for further exploration.[12][13]

A Versatile Synthetic Intermediate

The aldehyde functionality is a gateway to numerous chemical transformations, allowing for the systematic modification of the molecule to probe its biological activity.

Caption: Synthetic utility of the aldehyde group for generating diverse derivatives.

Causality in Experimental Design:

-

Reductive Amination: Introducing amine functionalities is a classic strategy in medicinal chemistry to enhance solubility and introduce basic centers that can form salt bridges with acidic residues in protein targets.

-

Wittig Reaction: This reaction extends the carbon skeleton, allowing for the exploration of deeper binding pockets and modifying the overall geometry of the molecule.

-

Oxidation/Reduction: Converting the aldehyde to a carboxylic acid or an alcohol fundamentally changes its electronic and hydrogen-bonding capabilities. An acid can act as a hydrogen bond donor and acceptor, while an alcohol is primarily a donor. This allows for fine-tuning interactions with a biological target.

The diverse biological potential of isoxazoles, ranging from anti-inflammatory to anticancer activity, makes this scaffold highly attractive for building compound libraries.[1][3][14] The ability to easily derivatize 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde makes it an exceptionally valuable tool for drug development professionals.

Conclusion

3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde is a molecule of significant synthetic and medicinal potential. Its structure combines the privileged isoxazole scaffold with a strategically placed aldehyde group, rendering it an ideal intermediate for chemical library synthesis. This guide has provided a comprehensive overview of its structure, a robust and logical synthetic protocol, and a framework for its characterization and application. By understanding the causality behind the experimental choices and the potential for derivatization, researchers are well-equipped to leverage this compound in the pursuit of novel therapeutic discoveries.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Academy of Sciences.

- Advances in isoxazole chemistry and their role in drug discovery.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Supporting Information for a related isoxazole synthesis. Source not specified.

- Vilsmeier–Haack reaction. Wikipedia.

- 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde. PubChem.

- Synthesis, characterization and biological activity of some isoxazole derivatives. Journal of Medicinal and Chemical Sciences.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties.

- 3-Methylisoxazole-5-carbaldehyde. ChemScene.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 6. 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde | C12H11NO2 | CID 28808465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. ias.ac.in [ias.ac.in]

- 11. rsc.org [rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. espublisher.com [espublisher.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3-(3,4-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 3-(3,4-dimethyl-phenyl)-isoxazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and characterization of isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5]

Molecular Structure and Overview

The unique arrangement of the 3,4-dimethylphenyl group attached to the isoxazole core at the 3-position, with a carbaldehyde group at the 5-position, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the aromatic, isoxazole, aldehyde, and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.6 - 7.8 | Multiplet | 2H | Aromatic protons |

| ~7.2 - 7.4 | Singlet | 1H | Aromatic proton |

| ~6.8 - 7.0 | Singlet | 1H | Isoxazole C4-H |

| ~2.3 - 2.4 | Singlet | 6H | Two methyl (-CH₃) groups |

The downfield shift of the aldehyde proton is characteristic. The protons on the dimethylphenyl ring will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The isoxazole proton typically appears as a singlet in the aromatic region. The two methyl groups, being in similar chemical environments, are expected to resonate at a similar chemical shift.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 195 | Aldehyde Carbonyl (C=O) |

| ~160 - 170 | Isoxazole C3 and C5 |

| ~125 - 140 | Aromatic Carbons |

| ~100 - 110 | Isoxazole C4 |

| ~19 - 21 | Methyl Carbons (-CH₃) |

The aldehyde carbonyl carbon is the most downfield signal. The carbons of the isoxazole ring have characteristic shifts, and the aromatic carbons will appear in the typical aromatic region. The two methyl carbons will be observed in the upfield aliphatic region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~1700 - 1680 | Strong | Aldehyde C=O Stretch |

| ~1610 - 1580 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1550 - 1450 | Medium | C=N Isoxazole Ring Stretch |

| ~1450 - 1350 | Medium | N-O Isoxazole Ring Stretch |

The strong absorption band in the region of 1700-1680 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. The various C-H, C=C, and C=N stretches confirm the presence of the aromatic and isoxazole rings.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data (Predicted)

-

Molecular Ion (M⁺): The expected molecular weight of C₁₂H₁₁NO₂ is 201.22 g/mol .[6] The high-resolution mass spectrum should show a molecular ion peak at m/z corresponding to this mass.

-

Major Fragmentation Pathways:

-

Loss of the aldehyde group (-CHO) leading to a fragment at [M-29]⁺.

-

Cleavage of the isoxazole ring.

-

Loss of a methyl group (-CH₃) resulting in a fragment at [M-15]⁺.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of isoxazole derivatives involves several key steps.

Figure 2: General workflow for the synthesis and characterization of isoxazole derivatives.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a robust methodology for its structural confirmation. The predicted data presented in this guide serves as a valuable reference for researchers working on the synthesis and characterization of novel isoxazole derivatives. The unique spectral features of this compound are a direct consequence of its distinct molecular architecture, and a thorough understanding of these features is essential for its application in medicinal chemistry and drug discovery.

References

-

New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2021). ResearchGate. [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health. [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2015). ResearchGate. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]

-

Theoretical study of Isoxazoles and their derivatives. (2020). ResearchGate. [Link]

-

N,N-dimethyl-4-(3'-phenylisoxazol-5yl)aniline spectral data. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Analytical data for 5-(3,4-dimethylphenyl)-3-phenylisoxazole. (n.d.). Supporting Information. [Link]

-

Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). Organic Communications. [Link]

-

Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (2019). ResearchGate. [Link]

-

5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde. (n.d.). PubChem. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Thieme. [Link]

-

The infrared spectrum of isoxazole in the range 600–1400 cm−1, including a high-resolution study of the v7(A′) band at 1370.9 cm−1 and the v16(A″) band at 764.9 cm−1, together with ab initio studies of the full spectrum. (2002). ResearchGate. [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018). Science Arena Publications. [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2011). MDPI. [Link]

-

Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020). Semantic Scholar. [Link]-4-Kutafh-Ali-Al-Assadi/38604555819771141703c73331b67f6789498a44)

-

3,5-Dimethylisoxazole-4-carboxylic acid. (n.d.). NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde | C12H11NO2 | CID 28808465 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Profiling of 3-(3,4-Dimethyl-Phenyl)-Isoxazole-5-Carbaldehyde for Preclinical Development

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities and favorable physicochemical properties.[1][2][3] 3-(3,4-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is a member of this class with potential applications in drug discovery programs. However, like any candidate molecule, its progression is critically dependent on a thorough understanding of its fundamental properties, primarily aqueous solubility and chemical stability. Poor solubility can hinder absorption and lead to unreliable bioassay data, while instability can compromise shelf-life, safety, and efficacy.[4][5]

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to assess the solubility and stability of this compound. Moving beyond a simple data sheet, this document details the scientific rationale behind experimental choices, provides validated, step-by-step protocols for key assays, and offers insights into data interpretation. The methodologies described herein are grounded in regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines, to ensure that the data generated is robust, reliable, and suitable for decision-making in a preclinical setting.

Compound Overview: Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is the first step in any development plan. While extensive experimental data for this compound is not publicly available, we can extrapolate a predicted profile based on its structure and data from close structural analogs.

Chemical Structure:

-

IUPAC Name: 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde

-

Molecular Formula: C₁₂H₁₁NO₂

-

Core Scaffolds: A 1,2-oxazole (isoxazole) ring substituted with a 3,4-dimethylphenyl group at position 3 and a carbaldehyde (formyl) group at position 5.

Predicted Physicochemical Properties:

The following properties are computed for the isomeric compound 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde and serve as a reliable estimate for the target molecule due to their structural similarity.[6] It is imperative for the researcher to confirm these properties experimentally.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 201.22 g/mol | Influences diffusion and absorption; falls within the typical range for small molecule drugs. |

| XLogP3-AA | 2.6 | Predicts lipophilicity (fat-solubility). A value >2 suggests moderate lipophilicity and potentially low aqueous solubility.[6][7] |

| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH, -NH) limits interactions with polar solvents, potentially reducing aqueous solubility.[6] |

| Hydrogen Bond Acceptors | 3 | The oxygen and nitrogen atoms in the isoxazole ring and the aldehyde oxygen can accept hydrogen bonds, providing some potential for interaction with protic solvents.[6] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | Estimates the polar surface area, which correlates with membrane permeability. A TPSA < 140 Ų is generally associated with good cell permeability.[6][8] |

From a scientific perspective, the computed XLogP of 2.6 immediately signals that aqueous solubility will be a critical parameter to investigate. The molecule is largely hydrophobic, and while the heteroatoms provide some polarity, poor solubility in buffers is anticipated. [7][9]

Solubility Profiling: A Multi-Faceted Approach

Solubility is not a single value but a property dependent on the experimental conditions. For drug development, we distinguish between two key types: thermodynamic and kinetic solubility.[4][10][11]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is the most reliable measure and is crucial for formulation development. The "shake-flask" method is the universally accepted gold standard for this determination.[12][13][14]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Rationale for Solvent Choice: Phosphate-Buffered Saline (PBS) at pH 7.4 mimics physiological conditions. Testing at acidic (e.g., pH 1.2) and mildly basic (e.g., pH 8.0) conditions is also recommended to understand how ionization might affect solubility, although this molecule is not expected to ionize significantly.

Methodology:

-

Preparation: Add an excess of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. Ensure undissolved solid is clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[4][10][13] Some compounds may require 48-72 hours; a time-course experiment is advised for initial characterization.

-

Phase Separation: After equilibration, allow the suspension to settle for at least 1 hour. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifuge the supernatant at high speed (e.g., >10,000 g) for 15-30 minutes to pellet any remaining microparticulates.

-

Quantification: Accurately dilute the clarified supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation. Analyze the concentration using a validated stability-indicating HPLC-UV method against a calibration curve prepared from a stock solution of the compound in the same organic solvent.

-

Verification: The pH of the final saturated solution should be measured to ensure the compound itself did not alter the buffer's pH.[12]

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility is a measure of how readily a compound, already dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. This is highly relevant for early discovery, as it mimics the conditions of most in vitro biological assays where compounds are introduced from DMSO stocks.[11][15][16]

Objective: To rapidly assess the concentration at which this compound precipitates from a DMSO/buffer solution.

Rationale for Method Choice: This method uses light scattering (nephelometry) to detect the formation of precipitate, making it fast and amenable to a 96- or 384-well plate format.[10][15]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: In a clear microplate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Addition: To a separate 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Precipitation Induction: Rapidly transfer a small, fixed volume of each DMSO stock concentration into the corresponding wells of the buffer plate. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

-

Measurement: Immediately place the plate into a plate reader capable of nephelometry or turbidimetry. Measure the light scattering or absorbance at a non-absorbing wavelength (e.g., 650 nm) at time zero and after a short incubation period (e.g., 1-2 hours) with shaking.[15]

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Presentation for Solubility

Quantitative solubility data should be summarized for clear interpretation.

| Solvent/Buffer System | Method | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| PBS, pH 7.4 | Thermodynamic | 25°C | Experimental Value | Calculated Value |

| Simulated Gastric Fluid, pH 1.2 | Thermodynamic | 37°C | Experimental Value | Calculated Value |

| PBS, pH 7.4 | Kinetic (1% DMSO) | 25°C | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Visual | 25°C | >50,000 | >248,000 |

| Ethanol | Visual | 25°C | Experimental Value | Calculated Value |

Chemical Stability Assessment: Ensuring Molecular Integrity

Stability testing is essential for determining a compound's shelf-life and identifying potential degradation products that could affect efficacy or safety. Forced degradation (or stress testing) is a systematic process to accelerate this degradation under harsh conditions, as mandated by ICH guidelines.[5][17] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged and that primary degradation pathways are revealed without causing unrealistic secondary degradation.[18]

The Analytical Cornerstone: Stability-Indicating HPLC Method

Before commencing stability studies, a robust, stability-indicating analytical method must be in place. This is typically a reverse-phase HPLC method capable of separating the intact parent compound from all potential degradation products, process impurities, and matrix components.

Rationale for Method Choice: HPLC with UV detection is the workhorse for purity and stability testing. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity.

Forced Degradation Protocols

The following protocols are designed based on ICH guideline Q1A(R2) to evaluate the stability of this compound in solution.[19][20][21]

Objective: To assess susceptibility to hydrolysis across a range of pH values. The isoxazole ring can be susceptible to cleavage under acidic or basic conditions.[22]

Methodology:

-

Sample Preparation: Prepare solutions of the compound (~0.5-1.0 mg/mL) in:

-

Acidic: 0.1 M HCl

-

Neutral: Purified Water

-

Basic: 0.1 M NaOH

-

Note: If the compound is insoluble, a co-solvent like acetonitrile or methanol may be used, but its volume should be kept to a minimum (<10%) and a co-solvent control must be run in parallel.

-

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-70°C) for a defined period (e.g., 24-48 hours).[23][24] A parallel set should be kept at room temperature as a control.

-

Timepoint Analysis: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24 hours).

-

Sample Quenching: Before analysis, neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample) to halt the degradation reaction and protect the HPLC column.

-

Analysis: Analyze all samples by the stability-indicating HPLC method. Calculate the percentage of parent compound remaining and the relative percentage of each degradation product formed.

Objective: To determine the compound's susceptibility to oxidation.

Methodology:

-

Sample Preparation: Prepare a solution of the compound (~0.5-1.0 mg/mL) in a suitable solvent.

-

Stress Conditions: Add a solution of hydrogen peroxide (H₂O₂) to the sample to achieve a final concentration of ~3% H₂O₂. Protect the sample from light and store it at room temperature.[23]

-

Timepoint Analysis: Withdraw and analyze aliquots at time points such as 0, 2, 4, 8, and 24 hours. Oxidative reactions can be rapid.[18]

-

Analysis: Analyze directly by HPLC. No quenching is typically required.

Objective: To assess degradation upon exposure to light, as specified in ICH guideline Q1B.[25][26][27][28]

Methodology:

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid compound in a suitable transparent container (e.g., quartz dish).

-

Solution State: Prepare a solution of the compound in a chemically inert, transparent container.

-

-

Control Sample: Prepare identical "dark" control samples by wrapping them in aluminum foil.

-

Exposure: Place both the test and control samples in a validated photostability chamber. Expose them to a light source that provides a standardized output of both visible and UV light. The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (near UV).[5][29]

-

Analysis: After exposure, prepare solutions from the solid samples and analyze both solid and solution samples by the stability-indicating HPLC method, comparing them to the dark controls.

Data Presentation for Stability

Results should be tabulated to clearly show the degradation profile under each stress condition.

| Stress Condition | Time (hours) | % Parent Compound Remaining | No. of Degradants | Largest Degradant (% Area) |

| 0.1 M HCl, 70°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| 0.1 M NaOH, 70°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value | Experimental Value |

| Light (ICH Q1B) | - | Experimental Value | Experimental Value | Experimental Value |

Visualization of Experimental Workflows

To ensure clarity and reproducibility, experimental workflows can be visualized.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for a Forced Degradation Study.

Conclusion and Recommendations

This guide outlines a robust, scientifically-grounded strategy for characterizing the solubility and stability of this compound. Based on its predicted physicochemical properties, this compound is likely to exhibit low aqueous solubility, making experimental determination a high priority. The provided protocols for thermodynamic and kinetic solubility will generate the necessary data to guide formulation and in vitro assay design.

Furthermore, the forced degradation studies are critical for establishing the intrinsic stability of the molecule. The aldehyde functional group and the isoxazole ring are potential sites of reactivity that must be investigated under hydrolytic, oxidative, and photolytic stress. The data from these studies will not only support the development of a stable formulation but are also a non-negotiable regulatory requirement for advancing a compound toward clinical trials. By following these validated protocols, researchers can build a comprehensive data package to confidently assess the viability of this compound and make informed decisions in their drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde | C12H11NO2 | CID 28808465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. enamine.net [enamine.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. biopharminternational.com [biopharminternational.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. database.ich.org [database.ich.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. ikev.org [ikev.org]

- 22. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Forced Degradation Studies - STEMart [ste-mart.com]

- 24. ijisrt.com [ijisrt.com]

- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. jordilabs.com [jordilabs.com]

- 28. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 29. ema.europa.eu [ema.europa.eu]

Introduction: The Isoxazole Scaffold as a Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This structure is present in a wide array of approved pharmaceuticals, demonstrating diverse biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] Notable examples include the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin. The versatility of the isoxazole core allows for strategic substitution, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

This guide focuses on a novel derivative, This compound . The aldehyde functional group at the 5-position serves as a highly versatile synthetic handle, opening a gateway to a multitude of chemical transformations. This positions the molecule not as an end-stage therapeutic itself, but as a crucial intermediate for the construction of compound libraries aimed at discovering new bioactive agents. The 3-(3,4-dimethylphenyl) substitution provides a specific lipophilic moiety that can be explored for its interaction with biological targets.

This document provides a comprehensive, technically-grounded framework for the de novo synthesis, characterization, and prospective applications of this target compound, designed for researchers and professionals in the field of drug development.

Section 1: Retrosynthetic Analysis and Proposed Synthetic Strategy

Given the absence of a documented synthesis for this compound, we propose a robust and logical three-stage synthetic pathway grounded in well-established organic chemistry principles. The core of this strategy is the classic [3+2] cycloaddition reaction to construct the isoxazole ring.

Our retrosynthetic analysis deconstructs the target molecule as follows: The aldehyde can be formed via the mild oxidation of a primary alcohol. This alcohol, in turn, can be synthesized through a 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and an appropriate alkyne, propargyl alcohol. The required nitrile oxide is readily accessible from the corresponding benzaldehyde oxime.

Caption: Retrosynthetic pathway for the target compound.

This approach is advantageous due to the commercial availability of the starting materials, the reliability of each reaction step, and the avoidance of harsh reagents that could compromise the integrity of the heterocyclic core.

Section 2: Detailed Experimental Protocols

The following protocols are designed as a self-validating system. The successful synthesis and characterization of each intermediate serve as a quality control checkpoint before proceeding to the subsequent step.

Synthesis of 3,4-Dimethylbenzaldehyde Oxime (Intermediate 1)

The initial step involves the straightforward condensation of the commercially available 3,4-dimethylbenzaldehyde with hydroxylamine.

-

Protocol:

-

To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

-

Stir the reaction mixture at room temperature for 4 hours. The causality here is that sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt, facilitating the nucleophilic attack on the aldehyde carbonyl.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, extract the mixture with ethyl acetate. The organic phase is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude oxime.[6]

-

The product, a mixture of (E/Z)-isomers, is typically a white solid and can be used in the next step without further purification.

-

Synthesis of N-hydroxy-3,4-dimethylbenzimidoyl Chloride (Intermediate 2)

This step prepares the nitrile oxide precursor via chlorination of the oxime.

-

Protocol:

-

Dissolve the 3,4-dimethylbenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. NCS is a safe and effective source of electrophilic chlorine for this transformation.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the hydroximoyl chloride, which should be used immediately in the next step due to its potential instability.

-

Synthesis of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol (Intermediate 3)

This is the key isoxazole ring-forming step via an in situ generation of the nitrile oxide followed by cycloaddition.

-

Protocol:

-

Dissolve the crude N-hydroxy-3,4-dimethylbenzimidoyl chloride (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add triethylamine (Et₃N) (1.5 eq) dropwise. The base serves to dehydrochlorinate the hydroximoyl chloride, generating the reactive nitrile oxide intermediate in situ. This controlled, slow addition minimizes dimerization of the nitrile oxide.[7]

-